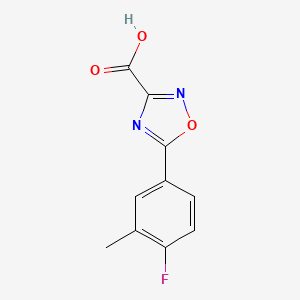![molecular formula C10H14OS B13616238 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by a benzothiophene core structure that is partially hydrogenated, making it a tetrahydro derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol typically involves the hydrogenation of benzo[b]thiophene derivatives followed by the introduction of the ethanol group. One common method involves the catalytic hydrogenation of benzo[b]thiophene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydrobenzo[b]thiophene is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetaldehyde or 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid.
Reduction: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanethiol.
Substitution: Formation of halogenated derivatives such as 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethyl bromide.
Aplicaciones Científicas De Investigación
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. The tetrahydrobenzo[b]thiophene core provides a stable and versatile scaffold for further chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H14OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7,11H,1-6H2 |
Clave InChI |
OJKAJJJGSHQYTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CS2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


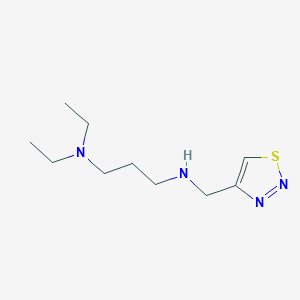
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
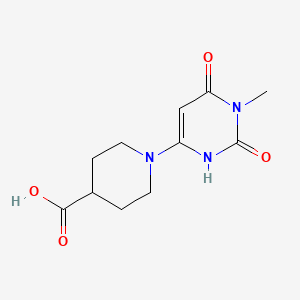

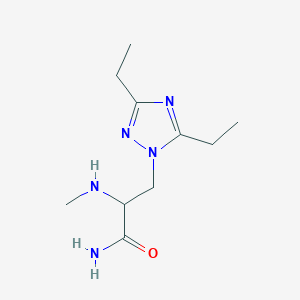
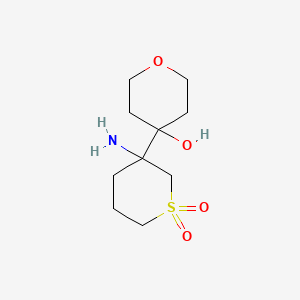
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

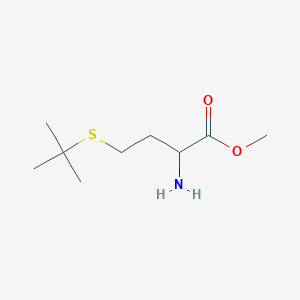

![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
